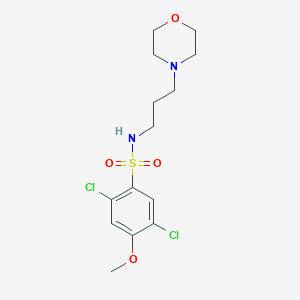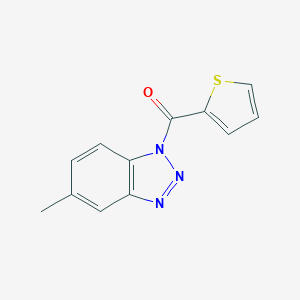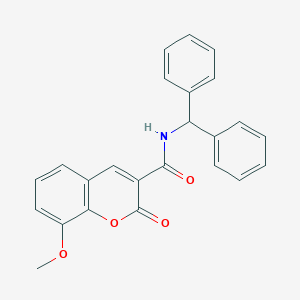
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been found to possess interesting pharmacological properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide is not fully understood. However, it is believed that N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been found to have a number of biochemical and physiological effects. For example, N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases. N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has also been found to reduce the levels of certain inflammatory cytokines, which play a role in the development of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been found to have low toxicity, making it a safe compound to work with. However, one limitation of using N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide. One area of research is the development of new drugs based on the structure of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide. Another area of research is the investigation of the mechanism of action of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide, which could provide insights into its potential applications in medicine. Additionally, further studies are needed to determine the safety and efficacy of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide in humans, which could pave the way for its use as a therapeutic agent.
合成法
The synthesis of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-pyridinylamine with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide, which can be purified through recrystallization.
科学的研究の応用
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been extensively studied for its potential applications in various areas of medicine. One of the most significant applications of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide is in the treatment of cancer. Studies have shown that N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
製品名 |
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide |
|---|---|
分子式 |
C10H15N3O2S |
分子量 |
241.31 g/mol |
IUPAC名 |
N-(4-methylpyridin-2-yl)pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C10H15N3O2S/c1-9-4-5-11-10(8-9)12-16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,11,12) |
InChIキー |
CENQLIOOBDWFLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCCC2 |
正規SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)

![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)


![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)
